(E)-2-(4-methoxyphenyl)ethenol
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Overview
Description
(E)-2-(4-methoxyphenyl)ethenol is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-methoxyphenyl)ethenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and a suitable alkyne or alkene precursor.
Reaction Conditions: The reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate.
Catalysts: Palladium or copper catalysts are commonly used to facilitate the coupling reaction.
Solvents: Common solvents include ethanol, methanol, or dimethyl sulfoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-methoxyphenyl)ethenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenol group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium hydride are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of (E)-2-(4-methoxyphenyl)ethane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(E)-2-(4-methoxyphenyl)ethenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of (E)-2-(4-methoxyphenyl)ethenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, oxidative stress, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-hydroxyphenyl)ethenol: Similar structure but with a hydroxyl group instead of a methoxy group.
(E)-2-(4-methylphenyl)ethenol: Similar structure but with a methyl group instead of a methoxy group.
(E)-2-(4-ethoxyphenyl)ethenol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(E)-2-(4-methoxyphenyl)ethenol is unique due to the presence of the methoxy group, which can influence its reactivity, solubility, and biological activity. The methoxy group can also serve as a site for further chemical modifications, enhancing the compound’s versatility in various applications.
Properties
Molecular Formula |
C9H10O2 |
---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(E)-2-(4-methoxyphenyl)ethenol |
InChI |
InChI=1S/C9H10O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7,10H,1H3/b7-6+ |
InChI Key |
HLOZUROOXAWGSD-VOTSOKGWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CO |
Origin of Product |
United States |
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